molecular formula C20H15N3O B14172569 4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline CAS No. 835907-67-0

4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline

Cat. No.: B14172569
CAS No.: 835907-67-0
M. Wt: 313.4 g/mol
InChI Key: NNBPTCAWASUKMR-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings

Preparation Methods

The synthesis of 4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve optimizing these reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(3-Methylphenoxy)-2-pyridin-2-ylquinazoline can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and biological activity.

Properties

CAS No.

835907-67-0

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

4-(3-methylphenoxy)-2-pyridin-2-ylquinazoline

InChI

InChI=1S/C20H15N3O/c1-14-7-6-8-15(13-14)24-20-16-9-2-3-10-17(16)22-19(23-20)18-11-4-5-12-21-18/h2-13H,1H3

InChI Key

NNBPTCAWASUKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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